6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one
Description
This compound is a bicyclic heterocycle featuring a fused thiazole and indole core, with methyl substituents at positions 6 and 8a. Its systematic name and synonyms include NSC382059, AIDS-130176, and CID343103, with CAS registry number 79123-76-5 .
Properties
CAS No. |
79123-76-5 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6,8a-dimethyl-4,8-dihydropyrrolo[3,2-e][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C11H12N2OS/c1-11-5-9(14)13(2)8(11)4-3-7-10(11)12-6-15-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
FGXSQKVEJXRMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)N(C1=CCC3=C2N=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one typically involves the monothiazolization of ethyl 2-methyl-1,3-dioxo-2-cyclohexaneacetate. This process yields the 2-aminothiazole derivative, which is then deaminated to produce ethyl 4,5,6,7-tetrahydro-4-methyl-5-oxo-4-benzothiazoleacetate through the Sandmeyer reaction and subsequent hydrogenolysis of the resulting chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Zn(II)-Catalyzed Cycloaddition Reactions
This compound participates in formal [3+2] and [4+2] cycloadditions with 1,2-diaza-1,3-dienes under ZnCl₂ catalysis to form polycyclic indoline derivatives . Key findings:
| Reaction Type | Conditions | Products | Yield | Selectivity |
|---|---|---|---|---|
| [4+2] Cycloaddition | ZnCl₂ (20 mol%), DCE, 80°C | Tetrahydro-1H-pyridazino[3,4-b]indoles | 60–85% | cis-Diastereoselectivity (7:3 ratio) |
| [3+2] Cycloaddition | ZnCl₂ (20 mol%), DCE, 80°C | Pyrazole-indoline hybrids | 40–55% | Steric control dominates |
-
Mechanistic Insight : The reaction proceeds via ZnCl₂ activation of the diaza-diene, enabling inverse electron-demand hetero-Diels–Alder pathways. Steric hindrance from the 6,8a-dimethyl groups favors [4+2] over [3+2] modes .
Thiourea-Mediated Cyclization
The thiazoloindol-7-one scaffold undergoes cyclization with substituted thioureas to yield tricyclic thiazolo-pyrroloindoles . Representative examples:
| Thiourea Substituent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylthiourea | Na₂CO₃, EtOH | Thiazolo[5,4-g]indole-2-amine | 86% |
| Methylthiourea | Na₂CO₃, EtOH | Pyrrolo[3′,2′:6,7]cyclohepta[1,2-d] thiazole | 72% |
-
Functionalization : Subsequent acylation of the amine group (e.g., with acetyl chloride) enhances biological activity, achieving 60–81% yields .
Phosphonylation via Chloroethynylphosphonates
Reaction with chloroethynylphosphonates introduces phosphonate groups at the thiazole ring, forming 7-oxopyrimidine derivatives :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Diethyl chloroethynylphosphonate | DMF, 100°C | 3-Phosphonylated thiazolo[3,2-a]-7-oxopyrimidine | 78% |
-
Regioselectivity : Cyclization occurs preferentially through the N1 atom of the thiazole ring, driven by electronic effects .
Acid-Catalyzed Ring Expansion
Under acidic conditions (e.g., p-TSA), the compound undergoes ring expansion with cyclic enol ethers to form hexahydrofuropyrimidinones :
| Enol Ether | Catalyst | Product | Yield |
|---|---|---|---|
| 3,4-Dihydro-2H-pyran | p-TSA, DMF/CH₃CN | 4-Phenyloctahydropyrano[2,3-d]pyrimidin-2-one | 89% |
Biological Activity Derivatives
Derivatives of this scaffold show anti-tubercular activity by targeting DprE1 enzymes :
| Derivative | Target Protein | Binding Affinity |
|---|---|---|
| 7a (acetamide-linked) | 4FDN (DprE1) | −8.4 kcal/mol |
Crystallographic Studies
X-ray crystallography confirms the planar thiazoloindole core and methyl group orientations, critical for predicting reactivity .
Key Trends in Reactivity:
-
Electrophilic Substitution : Favored at the electron-rich thiazole C2 position.
-
Steric Effects : 6,8a-Dimethyl groups hinder [3+2] cycloadditions but favor [4+2] pathways.
-
Catalyst Dependency : ZnCl₂ enhances cycloaddition rates, while Na₂CO₃ facilitates thiourea cyclizations.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6,8a-dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one involves the cyclization of appropriate precursors under specific conditions to yield the desired heterocyclic compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
Research indicates that 6,8a-dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one exhibits a variety of biological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structural frameworks possess anticancer properties. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of apoptotic pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives of thiazolo compounds have been reported to exhibit significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anti-inflammatory Effects
The presence of specific functional groups in the compound suggests potential anti-inflammatory activity. In vitro studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of thiazolo derivatives and their evaluation for anticancer activity. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Screening : Another research effort focused on synthesizing various thiazolo derivatives and assessing their antimicrobial efficacy. The findings revealed that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values against targeted bacterial strains .
Mechanism of Action
The mechanism of action of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Indole Derivatives with Substituent Variations
8-((1H-Imidazol-4-yl)methylene)-6,8-dihydro-7H-thiazolo[5,4-e]indol-7-one (CAS 608512-97-6)
- Structure : Differs at position 8, where a methylene-linked imidazole group replaces the methyl substituent.
- Molecular Weight : 268.29 g/mol (C13H8N4OS) .
(8Z)-8-(1H-Imidazol-5-ylmethylidene)-6,8-dihydro-7H-[1,3]thiazolo[5,4-e]indol-7-one
Fused Heterocyclic Systems
7,8-Dihydroimidazo[1,2-c][1,3]thiazolo[4,5-e]pyrimidine
- Structure : Incorporates an additional pyrimidine ring fused to the thiazolo-indole system.
- Synthesis : Produced via cyclocondensation reactions, a method shared with other thiazolo-indole derivatives .
- Activity : These expanded heterocycles are often explored for anticancer properties due to enhanced binding affinity from increased rigidity .
Triazolo-Pyrimidine Derivatives with Indole Moieties
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Structure : Replaces the thiazole ring with a triazole and pyrimidine system but retains an indole substituent.
- Synthesis: Prepared via cyclocondensation of aldehydes, 3-amino-1,2,4-triazole, and 3-cyanoacetyl-indole .
- Activity : Evaluated for anticancer activity against 60 cancer cell lines, indicating broader therapeutic applications compared to thiazolo-indoles .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility vs. Activity : The thiazolo-indole core provides a balance of rigidity and substituent adaptability. Methyl groups (as in the target compound) may enhance metabolic stability, while imidazole substitutions (e.g., CAS 608512-97-6) improve kinase binding .
- Synthetic Routes : Cyclocondensation reactions are central to synthesizing both thiazolo-indoles and triazolo-pyrimidines, though reagent choices (e.g., aldehydes, amines) dictate substituent diversity .
- Analogs with imidazole groups show clearer kinase inhibition roles .
Biological Activity
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that have been explored in recent studies. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
The molecular formula of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is , with a molecular weight of approximately 220.29 g/mol. It has a density of 1.34 g/cm³ and a boiling point of 418.6 °C at 760 mmHg .
Synthesis
The compound can be synthesized through various methods involving the cyclization of appropriate precursors under acidic or basic conditions. The synthesis often involves thiazole and indole derivatives as starting materials to achieve the desired structure .
Antibacterial Activity
Recent studies have demonstrated that 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one exhibits notable antibacterial properties. In one study, it was shown to be effective against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated significant activity at concentrations as low as 100 μg/mL .
Table 1: Antibacterial Activity of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Antioxidant Activity
In addition to its antibacterial effects, this compound has also been evaluated for its antioxidant properties. It demonstrated significant radical scavenging activity comparable to standard antioxidants like vitamin C at a concentration of 10 μg/mL. This suggests potential applications in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound | Concentration (μg/mL) | Radical Scavenging Activity (%) |
|---|---|---|
| 6,8a-Dimethyl Compound | 10 | Comparable to Vitamin C |
| Vitamin C | 10 | Standard Reference |
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and disrupt their integrity. Additionally, its antioxidant properties may stem from the ability to donate electrons and neutralize free radicals .
Case Studies
A notable case study involved the evaluation of this compound in a model organism where it was administered to assess its therapeutic potential against bacterial infections. The results indicated a significant reduction in bacterial load in treated groups compared to controls .
Q & A
Q. What are the recommended synthetic routes for 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one, and how can structural purity be validated?
Methodological Answer:
- Synthesis : Utilize cyclocondensation reactions involving thiosemicarbazide derivatives under basic conditions (e.g., NaOH in aqueous ethanol) to form the thiazolo-indolone core. Optimize reaction time and temperature (e.g., reflux at 80–100°C) to improve yield .
- Purity Validation : Confirm structure via 1H NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and 13C NMR (e.g., carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.001 Da) .
- Crystallization : Use ethanol or ethyl acetate gradients for recrystallization to remove unreacted intermediates .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) for long-term stability (>1 year). For short-term use (1–2 weeks), -4°C is sufficient .
- Handling : Avoid exposure to moisture and oxygen. Use gloveboxes or Schlenk lines for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
- NMR : Assign diastereotopic protons in the tetrahydroindole ring using 2D COSY or NOESY to resolve stereochemical ambiguities .
- UV-Vis : Analyze π→π* transitions in the thiazolo-indolone system (λmax ~250–300 nm) to assess electronic conjugation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (e.g., DMSO concentration ≤1% v/v) .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC50 values) against structural analogs (e.g., tetrahydroimidazo[1,2-a]pyridines) to identify structure-activity relationships (SARs) .
- Dose-Response Curves : Use nonlinear regression models to quantify potency discrepancies between studies .
Q. What experimental frameworks are suitable for studying its environmental fate and biodegradation pathways?
Methodological Answer:
- Environmental Simulation : Apply OECD 307 guidelines to assess aerobic/anaerobic degradation in soil-water systems. Monitor metabolite formation via LC-MS/MS .
- QSAR Modeling : Predict partition coefficients (logP) and biodegradation half-lives using software like EPI Suite™, validated against experimental logP (e.g., ~2.5) .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic toxicity (EC50 thresholds) .
Q. How can computational methods enhance mechanistic studies of its reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map transition states for nucleophilic attacks on the thiazolo ring .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMF) to predict solubility trends, corroborated by experimental kinetic solubility assays .
- Docking Studies : Model binding to biological targets (e.g., dihydroorotate dehydrogenase) using AutoDock Vina, validating with SPR or ITC data .
Data Contradiction Analysis
Q. How should conflicting data on stereochemical outcomes in its derivatives be addressed?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Compare retention times to commercial standards .
- X-ray Crystallography : Determine absolute configuration of single crystals (e.g., CCDC deposition) to resolve disputes in diastereomer assignments .
- Kinetic Resolution : Monitor racemization rates via polarimetry under varying temperatures to assess thermodynamic vs. kinetic control .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer:
- DoE Optimization : Use factorial design (e.g., temperature, catalyst loading) to identify critical parameters. For example, increasing NaOH concentration from 0.1M to 0.3M may improve yield by 15–20% .
- In-line Analytics : Implement PAT tools (e.g., ReactIR™) to monitor reaction progress in real time and adjust conditions dynamically .
- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher recovery of polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
